molecular formula C9H13NO2 B2520255 1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one CAS No. 1503195-51-4

1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one

Cat. No.: B2520255
CAS No.: 1503195-51-4
M. Wt: 167.208
InChI Key: KJXPLGAYZUQLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one (CAS 1503195-51-4) is a bicyclic heterocyclic compound that serves as a valuable building block in organic synthesis and drug discovery. Its structure features a rigid 8-oxa-3-azabicyclo[3.2.1]octane scaffold, which mimics natural product frameworks and imparts defined stereochemistry, making it advantageous for constructing complex pharmacophores . The propenone moiety is a key functional handle, allowing for further derivatization through reactions such as Michael additions or cycloadditions, which broadens its utility in creating diverse compound libraries . This balanced molecular architecture offers researchers a versatile intermediate for exploring structure-activity relationships (SAR) in medicinal chemistry programs. The compound's rigid scaffold provides controlled stereochemistry and enhances steric and electronic properties, which is crucial for designing selective ligands or catalysts . Bicyclic structures of this type are of significant interest in pharmaceutical research for developing potent and selective agents, as evidenced by the related 8-azabicyclo[3.2.1]octane core being investigated in various therapeutic areas, including as inhibitors of enzymes like NAAA for inflammatory conditions and 11β-HSD1 for metabolic disorders . With a molecular formula of C9H13NO2 and a molecular weight of 167.21 g/mol, it presents a favorable solubility profile for research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-9(11)10-5-7-3-4-8(6-10)12-7/h2,7-8H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXPLGAYZUQLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2CCC(C1)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for the formation of the bicyclic structure with high diastereo- and enantioselectivity.

In industrial settings, the production of this compound may involve multi-step synthesis processes, including the use of specific reagents and catalysts to ensure the desired stereochemistry and yield .

Chemical Reactions Analysis

1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as zinc bromide, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bicyclic Scaffold Variations

  • Nitrogen Position :

    • 1-(But-3-en-1-yl)-8-oxa-2-azabicyclo[3.2.1]octan-3-one (): The nitrogen is at position 2 instead of 3, altering hydrogen-bonding capacity and basicity. The butenyl substituent provides less steric hindrance compared to acryloyl.
    • 8-Methyl-1-azabicyclo[3.2.1]octane (): A simpler tertiary amine with a methyl group on nitrogen, lacking the oxygen atom. This reduces polarity and increases lipophilicity.
  • Oxygen Position :

    • 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one (): The oxygen is absent, replaced by a ketone at position 3. The hydroxypropyl substituent enhances water solubility but eliminates the acryloyl’s reactivity.

Substituent Variations

  • Electron-Withdrawing Groups: 2-Chloro-1-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-one (): The chloroacetyl group increases electrophilicity but lacks the conjugation of acryloyl, reducing Michael acceptor potency.
  • Hydrophilic Groups :

    • 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol (): The hydroxyethyl group improves aqueous solubility but sacrifices the acryloyl’s reactivity.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Features Reference
1-(8-Oxa-3-azabicyclo[...]prop-2-en-1-one C₉H₁₁NO₂ 165.19 g/mol Acryloyl group (α,β-unsaturated ketone), rigid bicyclic core -
2-Chloro-1-(8-oxa-3-azabicyclo[...]ethan-1-one C₈H₁₂ClNO₂ 189.64 g/mol Chloroacetyl substituent, higher electrophilicity
2-(8-Oxa-3-azabicyclo[...]ethan-1-ol C₈H₁₅NO₂ 157.21 g/mol Hydroxyethyl group, enhanced hydrophilicity (logP ~0.5)
8-(3-Hydroxypropyl)-8-azabicyclo[...]-3-one C₁₀H₁₇NO₂ 183.25 g/mol Ketone at position 3, hydroxypropyl chain

Pharmacological and Functional Comparisons

  • NAMPT Activators: 1-(4-((8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)sulfonyl)phenyl)-3-(pyridin-4-yl)urea (): The sulfonylphenyl-urea moiety targets nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis. The acryloyl analog’s electrophilicity could enable covalent inhibition, differing from this compound’s non-covalent mechanism .
  • Receptor/Ion Channel Probes :

    • 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(2-(8-oxa-3-azabicyclo[...])benzyl)piperazine-1-carboxylate (): A fluorinated piperazine derivative used to study protein activation. The acryloyl analog’s reactivity might enable irreversible binding, offering distinct mechanistic advantages .
  • Covalent Inhibitors :

    • The acryloyl group in the target compound acts as a Michael acceptor, contrasting with esters (e.g., phenylacrylate in ) or amides (e.g., urea in ), which rely on hydrogen bonding or electrostatic interactions .

Biological Activity

1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one is a bicyclic compound that incorporates both oxabicyclo and azabicyclo moieties. This compound is of significant interest in medicinal chemistry due to its structural similarities to tropane alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

  • Molecular Formula : C₉H₁₁N₁O₂
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 1503195-51-4

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in the body. The compound's structure allows it to mimic natural ligands, facilitating its binding to specific biological targets.

Target Receptors

  • Kappa Opioid Receptors (KOR) : Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold, including this compound, exhibit potent antagonistic activity at KORs, which are involved in pain modulation and mood regulation .
  • Dopamine Receptors : The compound may also interact with dopamine receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders.

Antinociceptive Effects

Studies have demonstrated that compounds similar to this compound exhibit significant antinociceptive properties in animal models. This suggests potential applications in pain management therapies.

Neuroprotective Properties

The compound's ability to modulate neurotransmitter systems may confer neuroprotective effects, making it a candidate for further exploration in the treatment of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Demonstrated that analogs with the 8-azabicyclo[3.2.1]octane core showed KOR antagonism with IC50 values around 172 nM, indicating strong receptor affinity and selectivity.
Explored the synthesis and characterization of this compound, highlighting its potential as a scaffold for drug development due to its unique structural features and biological activity.
Investigated the pharmacological effects of similar compounds, noting their influence on pain pathways and potential utility in analgesic therapies.

Biochemical Pathways Affected

The interaction of this compound with various receptors suggests modulation of several biochemical pathways:

  • Pain Pathway Modulation : By acting on KORs, the compound may inhibit pain signaling pathways.
  • Dopaminergic Pathways : Its interaction with dopamine receptors could influence reward pathways and mood regulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves functionalizing the azabicyclo scaffold. For example, coupling propenone derivatives to the 3-position of the bicyclic system via nucleophilic substitution or transition-metal catalysis. Key parameters include:

  • Temperature : 60–100°C to balance reaction rate and side-product formation .
  • Solvent Selection : Polar aprotic solvents (e.g., MeCN, DMF) enhance reactivity, while EtOAC/hexane mixtures aid in purification .
  • Catalysts : Titanium chloride triisopropoxide or Grignard reagents (e.g., ethylmagnesium bromide) for stereochemical control .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationTiCl(OiPr)₃, THF, 0°C → RT56–82>95%
PurificationSilica gel (EtOAc/hexane gradient)8298%

Q. Which analytical techniques are most reliable for characterizing this compound, and how can data contradictions be resolved?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies bicyclic protons (e.g., bridgehead H at δ 3.5–4.5 ppm) and α,β-unsaturated ketone signals (δ 5.8–6.5 ppm for vinyl protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (e.g., m/z 282.0 calculated for C₁₀H₁₃NO₃) .
  • Collision Cross-Section (CCS) : Ion mobility spectrometry predicts CCS values (e.g., 137.2 Ų for [M+H]⁺), aiding in distinguishing structural isomers .
    • Resolution of Contradictions : Cross-validate using multiple techniques (e.g., X-ray crystallography for absolute configuration if NMR data is ambiguous) .

Q. What safety precautions are critical when handling this compound during synthesis?

  • Methodological Answer :

  • Reactive Intermediates : Use inert atmosphere (N₂/Ar) for reactions involving Grignard reagents or moisture-sensitive catalysts .
  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), sealed eyewear, and fume hoods to mitigate exposure to chlorinated byproducts .
  • Waste Disposal : Neutralize acidic/basic residues before disposal; avoid drainage due to potential aquatic toxicity .

Advanced Research Questions

Q. How does the compound’s bicyclic framework influence its binding affinity to biological targets, and what structural modifications enhance selectivity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with targets (e.g., monoamine transporters) to identify key binding pockets. The oxa-azabicyclo core provides rigidity, favoring entropic gains upon binding .
  • SAR Studies : Introduce substituents (e.g., CF₃, methylsulfonyl) at the 3-position to modulate lipophilicity and hydrogen-bonding capacity. For example:
  • Modification : Replacing the propenone group with a benzimidazole increases CNS penetration .
  • Data Table :
DerivativeTarget (IC₅₀ nM)LogPSelectivity Ratio (Target A/B)
Parent Compound150 (SERT)1.21:5
CF₃-Substituted45 (SERT)2.11:12

Q. What crystallographic strategies are effective for resolving the compound’s stereochemistry, and how does SHELXL improve refinement accuracy?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. The oxa-azabicyclo system often crystallizes in monoclinic systems (space group P2₁/c) .
  • SHELXL Refinement :
  • Twinned Data : Apply HKLF5 for twin-law refinement (e.g., pseudo-merohedral twinning common in bicyclic structures) .
  • Hydrogen Bonding : Restrain H-atoms using AFIX commands to model intra-ring hydrogen bonds (e.g., O–H···N interactions) .
    • Case Study : A derivative (CID 66369572) refined with R₁ = 0.032 using SHELXL, confirming the vinyl ketone’s planar geometry .

Q. Can computational models predict the compound’s metabolic stability, and what in vitro assays validate these predictions?

  • Methodological Answer :

  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate hepatic clearance. The compound’s moderate LogP (~1.2) suggests Phase I metabolism via CYP3A4 .
  • In Vitro Validation :
  • Microsomal Stability : Incubate with human liver microsomes (HLMs); measure half-life (t₁/₂) using LC-MS/MS.
  • Reactive Metabolite Screening : Trapping assays with glutathione (GSH) to detect quinone intermediates from propenone oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.